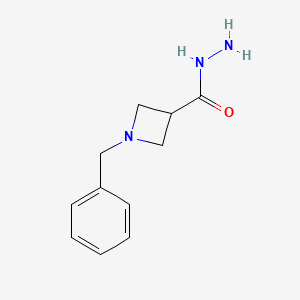
1-Benzylazetidine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylazetidine-3-carbohydrazide is a heterocyclic compound featuring a four-membered azetidine ring with a benzyl group attached to the nitrogen atom and a carbohydrazide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-benzylazetidine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the carbohydrazide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazetidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, using reagents like lithium aluminum hydride.
Substitution: The benzyl group or the azetidine ring can undergo substitution reactions, often facilitated by nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
1-Benzylazetidine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of 1-benzylazetidine-3-carbohydrazide involves its interaction with molecular targets, often through binding to specific enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include those related to cell signaling, metabolism, or DNA replication, depending on the specific application.
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring compound without the benzyl or carbohydrazide groups.
1-Benzylazetidine: Lacks the carbohydrazide group, making it less versatile in certain reactions.
Azetidine-3-carbohydrazide: Similar but without the benzyl group, affecting its reactivity and applications.
Uniqueness: 1-Benzylazetidine-3-carbohydrazide stands out due to the combination of the benzyl group and the carbohydrazide group, which confer unique reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets and makes it a valuable building block in synthetic chemistry.
Properties
IUPAC Name |
1-benzylazetidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)10-7-14(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMWHKWFNDWCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














